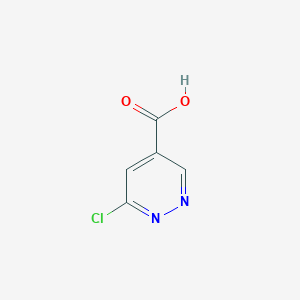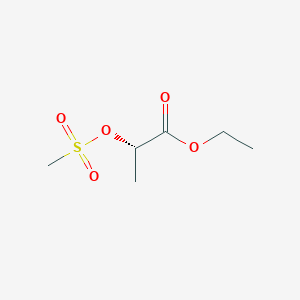
(2R)-2-乙酰氨基-3-甲氧基丙酸
描述
The compound (2R)-2-acetamido-3-methoxypropanoic acid is a functionalized amino acid derivative that is of interest in various fields of chemistry and biochemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups have been studied for their structural and chemical properties, as well as their potential applications in medicine and pharmacology.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that often start with commercially available or readily synthesized intermediates. For example, the preparation of carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, a metallo-beta-lactamase inhibitor, was achieved through a series of reactions starting from benzoic acid-[carboxyl-14C] and involved the use of chromatography and NMR spectroscopy for purification and identification of the desired products . Similarly, the enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid was described, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate and employing Sharpless asymmetric dihydroxylation followed by a direct preparation of a sulfate .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) methods. For instance, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by these methods, revealing the formation of an α-acetoxy propenoic acid with a trans extended side acid side chain conformation . Additionally, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides showed a linearly extended conformation and highlighted the importance of hydrogen bonding and packing interactions in the stability of the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like amides, esters, and amino groups. These functional groups can participate in various chemical reactions, including peptide bond formation, esterification, and hydrogen bonding interactions. The synthesis of the metallo-beta-lactamase inhibitor involved amide bond formation between a labeled phenylalanine derivative and (acetylthio) acetic acid . The presence of these reactive groups suggests that (2R)-2-acetamido-3-methoxypropanoic acid would also exhibit similar reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of polar functional groups such as amides and esters contributes to their solubility in polar solvents and their potential for forming hydrogen bonds. The crystallization of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid with a molecule of acetic acid indicates the compound's ability to participate in hydrogen bonding and its potential solubility characteristics . The labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid's solubility was manipulated by adjusting the pH to reach the isoelectric point of phenylalanine, demonstrating the importance of pH in the solubility and stability of such compounds .
科学研究应用
药物在环境中的降解
一个应用领域涉及研究药物化合物在环境中的降解,特别是通过先进氧化过程(AOPs)。研究重点在于理解降解途径、副产物以及这些副产物的生物毒性。例如,对与(2R)-2-乙酰氨基-3-甲氧基丙酸相关的对乙酰氨基酚的降解已被广泛研究。AOPs已被用于降解水介质中的对乙酰氨基酚,产生各种副产物。该研究强调了识别和理解这些降解产物的毒性以有效评估它们的环境影响的重要性 (Qutob et al., 2022)。
抗抑郁机制
另一个重要的应用领域是在药理学领域,特别是关于抗抑郁机制的研究。研究探讨了氯胺酮及其代谢物,包括结构与(2R)-2-乙酰氨基-3-甲氧基丙酸相似的物质,在调节N-甲基-D-天冬氨酸受体(NMDAR)及其对抗抑郁药效的影响方面的作用。这一研究方向为超越传统抗抑郁药物的新型治疗机制提供了见解,强调了理解氯胺酮作用的分子基础及其治疗抑郁症潜力的重要性 (Aleksandrova et al., 2017)。
生物合成和生物医学应用
已经探讨了类似于(2R)-2-乙酰氨基-3-甲氧基丙酸的化合物如槲酸的生物合成和药理学重要性,这些化合物具有广泛的治疗应用。这包括预防和治疗糖尿病、心血管疾病、癌症等各种疾病的能力。对槲酸的出现、生物合成以及其治疗和工业潜力的回顾强调了可以研究(2R)-2-乙酰氨基-3-甲氧基丙酸的更广泛背景,用于生物医学应用 (Srinivasulu et al., 2018)。
毒理学和安全评估
理解相关化合物的生物效应,包括乙酰胺和甲酰胺衍生物,对评估它们的安全性和潜在毒理影响至关重要。这一研究领域涵盖了与(2R)-2-乙酰氨基-3-甲氧基丙酸结构相关的化合物的毒理学,为安全评估和监管考虑提供了宝贵信息。对这些化合物的生物效应的回顾,包括它们的单甲基和二甲基衍生物,提供了关于它们安全性概况的见解,这对它们在各个领域的应用至关重要 (Kennedy, 2001)。
安全和危害
未来方向
属性
IUPAC Name |
(2R)-2-acetamido-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGNSKFWTZCJG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-acetamido-3-methoxypropanoic acid | |
CAS RN |
196601-67-9 | |
| Record name | N-Acetyl-O-methyl-D-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ACETYL-O-METHYL-D-SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JMQ5F7NP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

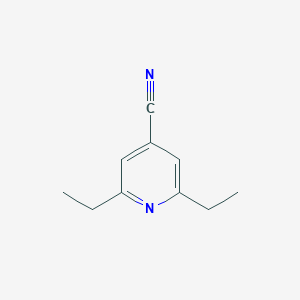
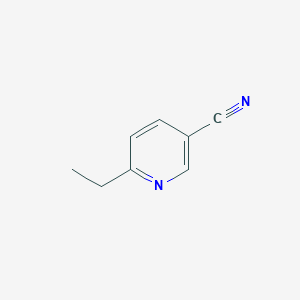
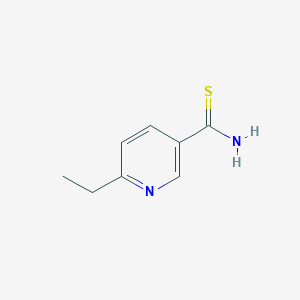
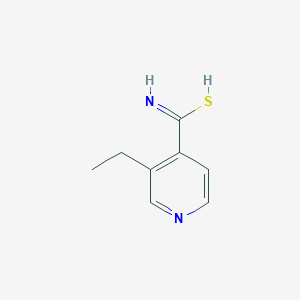
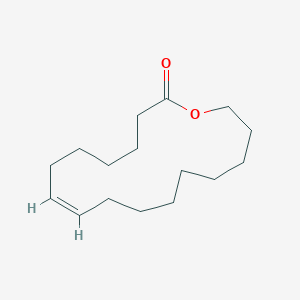
![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)
